5-(4-Methylphenyl)piperidine-3-carboxylic acid chemical structure and properties
5-(4-Methylphenyl)piperidine-3-carboxylic acid chemical structure and properties
Topic: 5-(4-Methylphenyl)piperidine-3-carboxylic acid: Chemical Structure, Synthesis, and Pharmacological Properties Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary
5-(4-Methylphenyl)piperidine-3-carboxylic acid (also known as 5-(p-tolyl)nipecotic acid) represents a "privileged scaffold" in medicinal chemistry. As a 3,5-disubstituted piperidine, it serves as a critical pharmacophore in the design of neurotransmitter transporter inhibitors—specifically for the Gamma-Aminobutyric Acid (GABA) transporter (GAT). Unlike the simple nipecotic acid parent molecule, the addition of a lipophilic 4-methylphenyl moiety at the C5 position significantly alters its physicochemical profile, enhancing blood-brain barrier (BBB) permeability and target affinity through hydrophobic interactions. This guide analyzes its structural stereochemistry, validated synthetic pathways, and pharmacological utility.[1]
Chemical Structure & Stereochemistry[2]
Core Architecture
The molecule consists of a saturated six-membered piperidine ring substituted at the meta positions relative to the nitrogen atom.
-
Position 3: Carboxylic acid group (-COOH), responsible for ionic interactions with receptor sites (mimicking the carboxylate of GABA).
-
Position 5: 4-Methylphenyl (p-Tolyl) group, providing a hydrophobic anchor.
Stereochemical Complexity
The 3,5-disubstitution pattern creates two chiral centers, resulting in four possible stereoisomers. The relative orientation of the substituents defines the biological activity.
-
Cis-Isomers: The carboxylic acid and the tolyl group are on the same side of the piperidine plane (e.g., 3R,5S).
-
Trans-Isomers: The substituents are on opposite sides (e.g., 3R,5R).
-
Conformational Analysis: The piperidine ring predominantly exists in a chair conformation. In the trans isomer, both bulky substituents (the carboxyl and the aryl group) can adopt equatorial positions, which is energetically favorable and often correlates with higher bioactive potency in GAT-1 inhibition.
Physicochemical Profile
The introduction of the tolyl group shifts the molecule from a highly polar zwitterion (like nipecotic acid) to a more lipophilic entity, improving its drug-likeness.
Table 1: Key Physicochemical Properties
| Property | Value (Approx.) | Significance |
| Molecular Formula | C₁₃H₁₇NO₂ | Core composition |
| Molecular Weight | 219.28 g/mol | Small molecule, fragment-like |
| pKa (Acid) | ~3.8 | Ionized at physiological pH (COO⁻) |
| pKa (Base) | ~9.8 | Protonated at physiological pH (NH₂⁺) |
| LogP | 1.5 - 1.8 | Moderate lipophilicity (Good BBB penetration potential) |
| TPSA | ~60 Ų | Favorable for CNS penetration (<90 Ų) |
| Solubility | Soluble in water (as salt) | Formulation compatible |
Synthesis & Manufacturing Protocols
The synthesis of 3,5-disubstituted piperidines is non-trivial due to the need for regiocontrol. The most robust industrial route involves the construction of a pyridine precursor followed by catalytic hydrogenation.
Retrosynthetic Analysis
-
Target: 5-(4-Methylphenyl)piperidine-3-carboxylic acid.
-
Precursor: 5-(4-Methylphenyl)nicotinic acid.
-
Key Disconnection: Suzuki-Miyaura coupling of 5-bromonicotinic acid and p-tolylboronic acid.
Step-by-Step Synthetic Protocol
Step 1: Suzuki Coupling (Formation of the Biaryl Core)
-
Reagents: 5-Bromonicotinic acid (1.0 eq), 4-Methylphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 M aq).
-
Solvent: DME/Water or Toluene/Ethanol/Water.
-
Conditions: Reflux at 90°C for 12-16 hours under Nitrogen atmosphere.
-
Workup: Acidify aqueous layer to pH 3-4 to precipitate 5-(4-methylphenyl)nicotinic acid. Filtration and recrystallization from ethanol.[2]
Step 2: Catalytic Hydrogenation (Ring Saturation)
-
Substrate: 5-(4-Methylphenyl)nicotinic acid.
-
Catalyst: PtO₂ (Adams' catalyst) or 5% Rh/C (to prevent reduction of the phenyl ring).
-
Solvent: Acetic acid or Methanol/HCl.
-
Conditions: H₂ atmosphere (50-60 psi), Room Temperature, 24 hours.
-
Outcome: Yields a mixture of cis and trans isomers of the piperidine product.
Step 3: Diastereomeric Separation (Optional but Critical)
-
The cis and trans isomers can be separated via fractional crystallization of their hydrochloride salts or preparative HPLC.
-
Note: For enantiopure synthesis, chiral resolution using tartaric acid or chiral HPLC is required post-reduction.
Visualized Synthesis Workflow
Caption: Figure 1. Synthetic route from 5-bromonicotinic acid via Suzuki coupling and catalytic hydrogenation.
Pharmacological Applications[1][5][6][7][8]
Mechanism of Action: GABA Uptake Inhibition
This molecule is a structural analog of Nipecotic Acid , a potent inhibitor of GAT-1 (GABA Transporter 1).
-
Binding Mode: The zwitterionic head group (amine and carboxylic acid) mimics the endogenous ligand GABA, binding to the orthosteric site of the transporter.
-
Role of the 5-Tolyl Group: The lipophilic tolyl moiety occupies a hydrophobic pocket adjacent to the GABA binding site. This interaction:
-
Increases binding affinity (lower IC₅₀).
-
Prevents the molecule from being a substrate (it blocks the transporter rather than being transported).
-
Enhances lipophilicity, allowing the drug to cross the BBB, a major limitation of nipecotic acid itself.
-
Structure-Activity Relationship (SAR)
-
N-Substitution: The free amine (NH) is often required for maximal affinity. N-alkylation (e.g., with a lipophilic tail like in Tiagabine) can further boost potency, making this molecule a valuable intermediate for "Tiagabine-like" drugs.
-
3-Carboxyl: Essential for electrostatic interaction with the transporter's arginine residues. Esters (prodrugs) are inactive until hydrolyzed.
-
5-Aryl vs. 4-Aryl: The 3,5-substitution pattern provides a unique vector for exploring the transporter's vestibule compared to the more common 3,4-disubstituted analogs (like paroxetine derivatives).
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures are expected:
-
¹H NMR (400 MHz, D₂O/DCl):
-
Aromatic Region: Two doublets (AA'BB' system) around 7.1–7.3 ppm, integrating to 4 protons (characteristic of the p-tolyl group).
-
Methyl Group: A sharp singlet at ~2.3 ppm (Ar-CH₃).
-
Piperidine Ring: Complex multiplets between 1.8–3.6 ppm. The C3-H and C5-H signals will shift depending on the cis/trans configuration (axial vs. equatorial positioning).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Peak at m/z 220.13.
-
Fragmentation: Loss of COOH (-45) and retro-Diels-Alder fragmentation of the piperidine ring.
-
References
-
GABA Uptake Inhibitors & Nipecotic Acid Derivatives
- Source: Kragler, A. et al.
- Context: Establishes the SAR of 3-substituted piperidines as G
-
Synthesis of 3,5-Disubstituted Piperidines
-
Suzuki Coupling Protocols for Pyridines
- Source: BenchChem Technical Guides. "Physicochemical Properties of Substituted Piperidine-Carboxylic Acids."
- Context: General properties and synthesis of phenyl-substituted piperidines.
-
Stereoselective Synthesis Methodologies
-
Source: Amat, M. et al. "Enantioselective Synthesis of cis- and trans-3,5-Disubstituted Piperidines." Organic Letters, 2003.[3]
- Context: Alternative asymmetric synthesis routes using chiral lactams.
-
